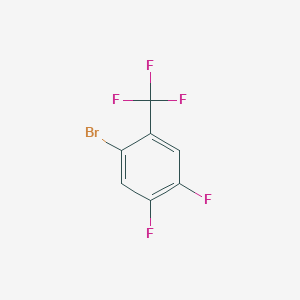

2-Bromo-4,5-difluorobenzotrifluoride

Übersicht

Beschreibung

2-Bromo-4,5-difluorobenzotrifluoride is a chemical compound with the empirical formula C7H2BrF5 . It is a solid substance and is used as a reagent in the synthesis of a range of compounds including fluorinated polymers, organofluoride compounds, and fluorinated compounds such as fluoroalkanes, fluoroalkenes, and fluoroalkanes .

Synthesis Analysis

The synthesis of 2-Bromo-4,5-difluorobenzotrifluoride involves several steps . The process starts with the nitration of m-fluorobenzotrifluoride in a system of nitric acid/sulfuric acid to obtain 5-fluoro-2-nitrobenzotrifluoride. This is then reduced in a catalytic hydrogenation system of raney nickel to obtain 5-fluoro-2-aminotrifluorotoluene. Finally, the target compound, 2-bromo-5-fluorobenzotrifluoride, is synthesized through diazotization and bromination methods of cuprous bromide, hydrobromic acid, and sodium nitrate at high yield and high purity .Molecular Structure Analysis

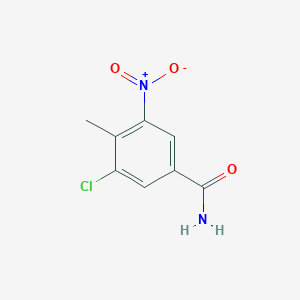

The molecular weight of 2-Bromo-4,5-difluorobenzotrifluoride is 260.99 . The SMILES string representation of the molecule is FC(F)(F)C1=C(Br)C=C(F)C(F)=C1 .Physical And Chemical Properties Analysis

2-Bromo-4,5-difluorobenzotrifluoride is a solid substance . Its empirical formula is C7H2BrF5 and it has a molecular weight of 260.99 . The flash point is not applicable .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Bromo-4,5-difluorobenzotrifluoride, focusing on six unique applications:

Pharmaceutical Intermediates

2-Bromo-4,5-difluorobenzotrifluoride is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to participate in reactions that form the backbone of many drugs, particularly those targeting neurological and inflammatory conditions .

Agrochemical Development

This compound is also utilized in the development of agrochemicals, including herbicides and pesticides. Its ability to act as a building block in the synthesis of active ingredients makes it valuable for creating compounds that protect crops from pests and diseases .

Material Science

In material science, 2-Bromo-4,5-difluorobenzotrifluoride is used in the production of advanced polymers and resins. These materials often exhibit enhanced properties such as increased thermal stability and resistance to chemical degradation, making them suitable for high-performance applications .

Organic Synthesis

The compound serves as a key reagent in organic synthesis, facilitating the formation of complex molecules. Its bromine and fluorine atoms provide sites for further functionalization, enabling the creation of diverse chemical entities used in research and industrial processes .

Catalysis

2-Bromo-4,5-difluorobenzotrifluoride is employed as a catalyst in various chemical reactions. Its presence can enhance reaction rates and selectivity, making it a valuable component in the synthesis of fine chemicals and pharmaceuticals .

Environmental Chemistry

In environmental chemistry, this compound is studied for its potential role in the degradation of pollutants. Researchers investigate its reactivity and interactions with other chemicals to develop methods for breaking down harmful substances in the environment .

Safety and Hazards

2-Bromo-4,5-difluorobenzotrifluoride is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301 and the precautionary statements include P301 + P310 . It is recommended to avoid breathing vapors, mist, or gas, and to ensure adequate ventilation . Personal protective equipment/face protection should be worn, and contact with eyes, skin, or clothing should be avoided .

Eigenschaften

IUPAC Name |

1-bromo-4,5-difluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRRQLCTAKISEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801230357 | |

| Record name | Benzene, 1-bromo-4,5-difluoro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801230357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112290-04-7 | |

| Record name | Benzene, 1-bromo-4,5-difluoro-2-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112290-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-4,5-difluoro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801230357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Amino-1,3-thiazol-4-yl)phenoxy]acetic acid](/img/structure/B3033599.png)

![7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033600.png)

![5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline](/img/structure/B3033603.png)

![2-Ethoxy-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzaldehyde](/img/structure/B3033613.png)

![[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3033614.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(ethylcarbamoyl)amino]benzamide](/img/structure/B3033619.png)